N-(4-ethylphenyl)naphthalene-1-carboxamide
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Overview
Description
N-(4-ethylphenyl)naphthalene-1-carboxamide is an organic compound belonging to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a carboxamide group and a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-ethylphenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated naphthalenes, nitro-naphthalenes
Scientific Research Applications
N-(4-ethylphenyl)naphthalene-1-carboxamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-ethylphenyl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:
- N-(4-methylphenyl)naphthalene-1-carboxamide
- N-(4-methoxyphenyl)naphthalene-1-carboxamide
- N-(4-fluorophenyl)naphthalene-1-carboxamide
These compounds share a similar naphthalene carboxamide structure but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific substituent effects and reactivity, distinguish it from these related compounds .
Properties
IUPAC Name |
N-(4-ethylphenyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-14-10-12-16(13-11-14)20-19(21)18-9-5-7-15-6-3-4-8-17(15)18/h3-13H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKLPAVGPBIPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976390 |
Source
|
Record name | N-(4-Ethylphenyl)naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6092-33-7 |
Source
|
Record name | N-(4-Ethylphenyl)naphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80976390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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